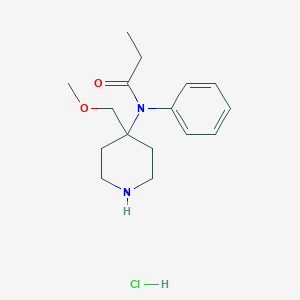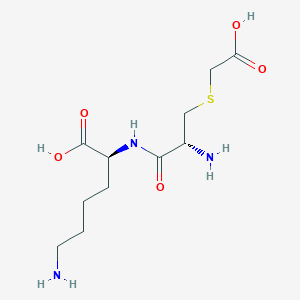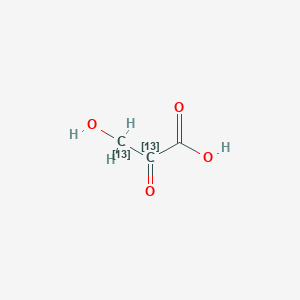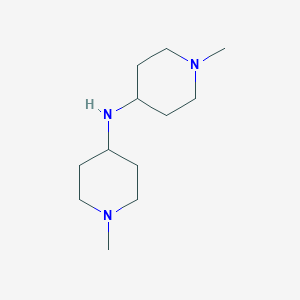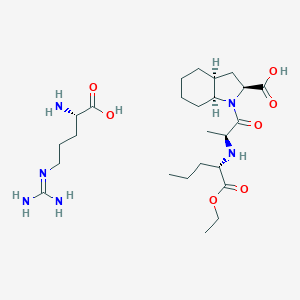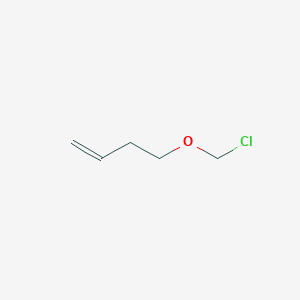
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known for their potential in creating advanced materials, including liquid crystal technologies. Such compounds are characterized by their rigid rod-like molecular structures and the presence of functional groups that can engage in π-π interactions, leading to unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including the Wittig reaction, Grignard reaction, dehydration, hydrogenation, and others, to construct the complex molecular architecture required for liquid crystal formation (Tian Hui-qiang, 2010). The selection of catalysts, solvents, and reaction conditions is crucial for achieving high yield and purity.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the geometry, electronic structure, and conformational preferences of the molecules, which are essential for understanding their mesomorphic behavior and material properties (Guang Wu et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their functional groups participating in various chemical reactions. These can include electrophilic and nucleophilic substitution reactions, cycloadditions, and more, depending on the functional groups present in the molecular structure. The chemical properties are closely linked to the synthesis and subsequent functionalization of the molecule for specific applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and mesophase behavior, are crucial for applications in liquid crystal displays and other materials. These properties are influenced by the molecular structure, particularly the balance between rigid and flexible parts of the molecule, and the nature of substituents (W. Norbert et al., 1997).
Wissenschaftliche Forschungsanwendungen
Applications in Biomedical Imaging
One of the significant applications of benzene derivatives, such as amyloid imaging agents in Alzheimer's disease, showcases the potential utility of related compounds in biomedical imaging. These agents, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have been studied for their ability to measure amyloid deposits in the brain in vivo using PET imaging. This breakthrough technology has the potential to enable early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Environmental Remediation
Benzene derivatives also play a role in environmental science, particularly in the degradation of monoaromatic pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes) in groundwater. In situ bioremediation techniques, both under natural attenuation and enhanced remediation, have been successfully employed for the removal of these contaminants. Enhanced anaerobic bioremediation, in particular, has been highlighted for its simplicity, applicability, and cost-effectiveness in treating BTEX-contaminated groundwater (Farhadian et al., 2008).
Pharmacological Potential
The structural analogs of benzene, such as tamoxifen and its derivatives, have been extensively researched for their therapeutic potential. Tamoxifen, a pioneering drug in the treatment of estrogen receptor-positive breast cancer, along with its metabolites, has facilitated a deeper understanding of the mechanisms of action in cancer therapy. Continuous efforts to synthesize novel tamoxifen derivatives highlight the ongoing research into benzene derivatives for generating pharmacologically potent agents with reduced side effects for various therapeutic targets (Shagufta & Ahmad, 2018).
Safety And Hazards
Without specific data, it’s hard to assess the compound’s safety and hazards. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure, ingestion, or inhalation.
Zukünftige Richtungen
Future studies could explore the compound’s synthesis, properties, and potential applications (like in materials science or medicinal chemistry). These investigations could provide valuable insights into the compound’s nature and uses.
Please note that these are general insights, and the actual characteristics of “trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene” might vary. For more accurate information, specific studies on this compound would be needed.
Eigenschaften
IUPAC Name |
1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYWLQZHXTLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564128 | |
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene | |
CAS RN |
116903-49-2 | |
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







